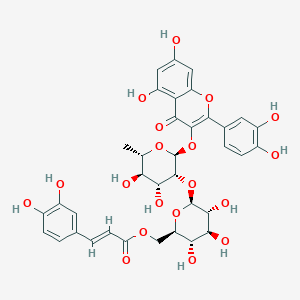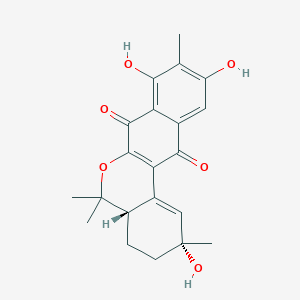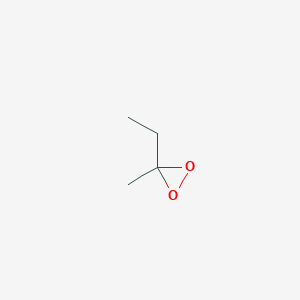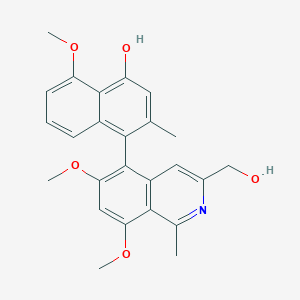
(R)-2-methoxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-methoxyhexadecanoic acid is a 2-methoxyhexadecanoic acid.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : A study by Jaipuri et al. (2004) describes a method for synthesizing (R)-3-hydroxyalkanoic acids, closely related to (R)-2-methoxyhexadecanoic acid. This method involves microwave-assisted catalytic transfer hydrogenation and hydrolysis, enhancing the practicality of this chemical synthesis (Jaipuri et al., 2004).
Total Synthesis and Antifungal Activity : Das et al. (2011) achieved the total synthesis of 4-methoxyalkanoic acids, similar to (R)-2-methoxyhexadecanoic acid, demonstrating significant antifungal activity, particularly for the (R)-4-methoxydecanoic acid variant (Das et al., 2011).
Stereochemistry in Synthesis : The stereochemical aspects of synthesizing similar compounds have been explored by Abad et al. (2000), highlighting the importance of chiral centers in the synthesis of methoxylated fatty acids (Abad et al., 2000).
Biological and Pharmacological Applications
Production from Microbial Sources : Research by de Roo et al. (2002) presents a method for producing enantiomerically pure R-3-hydroxyalkanoic acids from Pseudomonas putida, which could be applicable to (R)-2-methoxyhexadecanoic acid. This process involves hydrolysis of poly(hydroxyalkanoate) copolymers (de Roo et al., 2002).
Antifungal Properties : Sjögren et al. (2003) identified antifungal substances, including 3-(R)-hydroxydecanoic acid, in Lactobacillus plantarum, which suggests potential antifungal applications for similar compounds like (R)-2-methoxyhexadecanoic acid (Sjögren et al., 2003).
Biodegradation Studies : Research involving the biodegradation of compounds by Rhodococcus rhodochrous, as studied by Nalli et al. (2006), may provide insights into the environmental fate and degradation pathways of (R)-2-methoxyhexadecanoic acid (Nalli et al., 2006).
Industrial and Environmental Applications
3-Hydroxydecanoic Acid Production : Zheng et al. (2004) described the production of 3-Hydroxydecanoic acid in Escherichia coli, which may inform the production methods for (R)-2-methoxyhexadecanoic acid (Zheng et al., 2004).
Application in Quantum Dots : The use of 16-mercaptohexadecanoic acid capped CdSe quantum dots for copper(II) detection, as explored by Chan et al. (2010), may suggest potential applications for (R)-2-methoxyhexadecanoic acid in nanotechnology or sensor development (Chan et al., 2010).
Enantiomerically Pure Acid Synthesis : Guo et al. (2000) discuss the preparation of enantiomerically pure (R)- and (S)-2-bromohexadecanoic acids, which could be relevant for the synthesis of enantiomerically pure forms of (R)-2-methoxyhexadecanoic acid (Guo et al., 2000).
Additional Biological Insights
Royal Jelly Composition : The presence of 10-hydroxydecanoic acid in royal jelly, as reported by Khazaei et al. (2018), provides insight into the biological significance and potential health benefits of similar compounds (Khazaei et al., 2018).
Pectin Gelation Studies : Studies on the gelation of high methoxy pectin by Agoub et al. (2009) and Morales-Contreras et al. (2018) explore the rheological behavior of pectins, which could be relevant for understanding the physical properties of (R)-2-methoxyhexadecanoic acid in various formulations (Agoub et al., 2009); (Morales-Contreras et al., 2018).
Marine Defense Mechanisms : Carballeira et al. (2004) discuss 2-methoxylated fatty acids in marine sponges, which may offer insights into the role of (R)-2-methoxyhexadecanoic acid in natural defense mechanisms (Carballeira et al., 2004).
Propriétés
Formule moléculaire |
C17H34O3 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2R)-2-methoxyhexadecanoic acid |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/t16-/m1/s1 |
Clé InChI |
YNBIUHDYZWCBSF-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H](C(=O)O)OC |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)
![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)
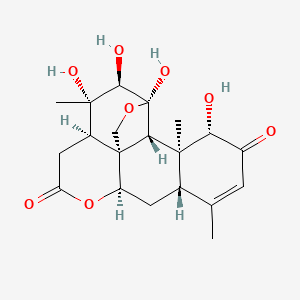


![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)


